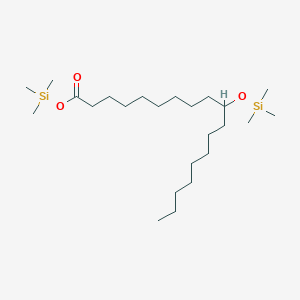
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is a chemical compound with the molecular formula C24H52O3Si2. It is a derivative of octadecanoic acid, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate typically involves the silylation of octadecanoic acid derivatives. One common method includes reacting octadecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete silylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to the parent octadecanoic acid.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of octadecanoic acid, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: The compound is utilized in the study of lipid metabolism and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can modify the chemical properties of the compound, such as its solubility and reactivity. The trimethylsilyl groups can also protect sensitive functional groups during chemical reactions, making the compound valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl stearate: Similar in structure but with different chain lengths.
Trimethylsilyl palmitate: Another derivative with a shorter carbon chain.
Trimethylsilyl laurate: A compound with a much shorter carbon chain.
Uniqueness
Trimethylsilyl 10-((trimethylsilyl)oxy)octadecanoate is unique due to its specific chain length and the presence of two trimethylsilyl groups. This combination provides distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C24H52O3Si2 |
|---|---|
Molecular Weight |
444.8 g/mol |
IUPAC Name |
trimethylsilyl 10-trimethylsilyloxyoctadecanoate |
InChI |
InChI=1S/C24H52O3Si2/c1-8-9-10-11-14-17-20-23(26-28(2,3)4)21-18-15-12-13-16-19-22-24(25)27-29(5,6)7/h23H,8-22H2,1-7H3 |
InChI Key |
JXFRVJGJJXSONB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















